molecular formula C7H13N5S B13015931 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

Cat. No.: B13015931
M. Wt: 199.28 g/mol
InChI Key: MXEPTBVDQHUEAK-UHFFFAOYSA-N
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Description

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is an organic compound that features a piperidine ring substituted with a 1-methyl-1H-tetrazol-5-ylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 1-methyl-1H-tetrazole-5-thiol under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of carboxylic acids.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with biological receptors, enhancing its binding affinity. The thio group can also participate in covalent bonding with target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine is unique due to the combination of the piperidine ring and the 1-methyl-1H-tetrazol-5-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13N5S

Molecular Weight

199.28 g/mol

IUPAC Name

4-(1-methyltetrazol-5-yl)sulfanylpiperidine

InChI

InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3

InChI Key

MXEPTBVDQHUEAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2CCNCC2

Origin of Product

United States

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